molecular formula C10H11BrClNO2 B2558730 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2138531-01-6

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2558730
CAS No.: 2138531-01-6
M. Wt: 292.56
InChI Key: MMPPMJMVNBZNLZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS EN300-833058) is a cyclobutane-derived carboxylic acid hydrochloride salt with a brominated pyridine substituent. Its molecular formula is C₁₀H₁₁BrClNO₂, and it has a molecular weight of 292.56 g/mol . The compound is synthesized through cycloaddition or coupling reactions, leveraging the rigidity of the cyclobutane ring and the reactivity of the bromopyridine moiety. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biological screening .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPPMJMVNBZNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138531-01-6
Record name 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridine followed by cyclobutane ring formation and subsequent carboxylation. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Bromopyridine vs. Fluorinated Groups : The bromopyridinyl group in the target compound provides a heavier halogen (Br, 79.9 g/mol) compared to fluorine (19 g/mol) in other derivatives. Bromine’s larger atomic radius and polarizability may enhance halogen bonding in target interactions, while fluorine improves metabolic stability and lipophilicity .
  • Carboxylic Acid vs. Amine/Ketone : The carboxylic acid group increases acidity (pKa ~2–3) compared to amines (pKa ~9–10) or ketones, influencing solubility and reactivity in biological systems.

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely enhances aqueous solubility relative to neutral analogs like 3,3-difluorocyclobutan-1-one or 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .
  • Molecular Weight : At 292.56 g/mol, the compound is heavier than fluorinated analogs (e.g., 3,3-difluorocyclobutan-1-one at 122.07 g/mol), which may impact pharmacokinetic properties such as membrane permeability.

Biological Activity

1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride, with the CAS number 2138531-01-6, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane structure, which may influence its interactions with biological targets.

  • Molecular Formula : C10H11BrClNO2
  • Molecular Weight : 292.55 g/mol
  • Structure : The compound features a cyclobutane ring fused with a pyridine derivative, contributing to its unique reactivity and potential biological functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the carboxylic acid group are crucial for binding interactions, which may inhibit or modulate enzyme activity. The exact pathways of action are still under investigation, but preliminary studies suggest involvement in various biochemical processes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of carboxylic acids can exhibit antimicrobial properties. This compound's structural characteristics may enhance its efficacy against certain bacterial strains.
  • Anticancer Properties : Similar compounds have been investigated for their anticancer effects. For instance, studies on related pyridine derivatives indicate potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases related to metabolic dysregulation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various carboxylic acid derivatives, including those similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways.

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